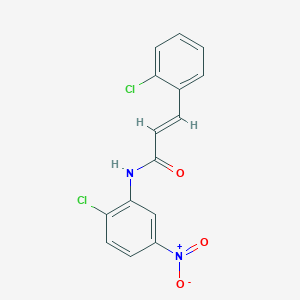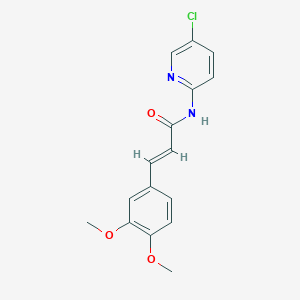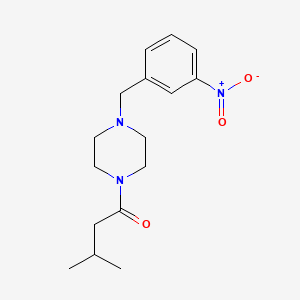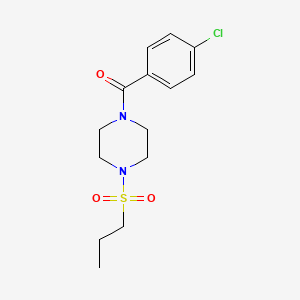![molecular formula C16H17N3O3S B5880799 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Mécanisme D'action
The exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood. However, studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells (Li et al., 2018). CAIX plays a role in regulating the pH of cancer cells, and its inhibition by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide may lead to cell death (Li et al., 2018).
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been found to have low toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer treatment (Li et al., 2018). In addition to its anti-tumor activity, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors (Li et al., 2018).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation is that the exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
For research include the development of more potent and selective CAIX inhibitors, investigation of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide's effects on the tumor microenvironment, and determination of the optimal dosing and administration for use in cancer treatment.
Méthodes De Synthèse
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the reaction of 4-(isobutyrylamino)aniline with carbon disulfide and potassium hydroxide to form the intermediate 4-(isobutyrylamino)phenyl dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to produce N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide (Li et al., 2018).
Applications De Recherche Scientifique
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells (Li et al., 2018). In vivo studies have also demonstrated the anti-tumor activity of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in mice with breast and liver cancer (Li et al., 2018). N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been found to sensitize cancer cells to chemotherapy drugs, suggesting that it may be useful in combination with other cancer treatments (Li et al., 2018).
Propriétés
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-7-12(8-6-11)18-16(23)19-15(21)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOCGHBIYYDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)










